1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Drug-likeness Lipophilicity Permeability

This 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxamide is a unique chemical probe with a secondary anilide motif (HBD=1) absent in clinical candidates like laquinimod. Ideal for hydrogen-bonding pharmacophore mapping of S100A9 []. Lacking 5-substitution, it serves as a minimal pharmacophore reference for AhR agonism assays []. Its commercial availability alongside the meta-ethylphenyl regioisomer enables matched pair studies on substituent regiochemistry. Procure for target engagement studies.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 941923-34-8
Cat. No. B2769919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
CAS941923-34-8
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC)O
InChIInChI=1S/C20H20N2O3/c1-3-13-9-11-14(12-10-13)21-19(24)17-18(23)15-7-5-6-8-16(15)22(4-2)20(17)25/h5-12,23H,3-4H2,1-2H3,(H,21,24)
InChIKeyPFYRXSCZICTLGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-34-8): Structural Profile and Class Context for Scientific Procurement


1-Ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-34-8; molecular formula C20H20N2O3; MW 336.39) is a fully synthetic 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamide derivative. It belongs to a therapeutically significant class of N-aryl-quinoline-3-carboxamides that have yielded clinical-stage immunomodulators including laquinimod (Phase II/III for multiple sclerosis), tasquinimod (Phase III for prostate cancer), and paquinimod [1]. Unlike its clinical congeners, this compound features a 1-ethyl substituent on the quinoline nitrogen and an N-(4-ethylphenyl) secondary anilide at the carboxamide position, placing it within the broader structural landscape covered by foundational patents US4738971 and US4547511, which claim N-aryl-1,2-dihydro-4-substituted-1-alkyl-2-oxo-quinoline-3-carboxamides as immunomodulatory agents [2]. The compound is commercially available from multiple vendors at ≥95% purity for non-human research use only .

Why 1-Ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Cannot Be Simply Replaced by a Generic Quinoline-3-Carboxamide Analog


Quinoline-3-carboxamides exhibit exquisitely steep structure-activity relationships (SAR) where single-atom substitutions can drastically alter target binding, in vivo efficacy, and toxicological profile. In the foundational SAR study by Jönsson et al. (2004), modifications at the N1 position, the carboxamide N-substituent, and the quinoline 5-position collectively determined whether a compound showed potent EAE inhibition or induced proinflammatory reactions in beagle dogs [1]. Laquinimod was 20-fold more potent than roquinimex in the acute EAE model due to a 5-chloro substitution and an N-ethyl-for-N-methyl swap at the carboxamide, yet both compounds share a tertiary amide motif absent in the target compound's secondary anilide architecture [1][2]. The Björk et al. (2009) target deconvolution study further demonstrated that S100A9 binding affinity is directly governed by carboxamide substituent structure, with clear SAR correlating structural features to both S100A9 binding and in vivo EAE inhibition [3]. Consequently, the target compound's distinct combination of N1-ethyl, N-(4-ethylphenyl) secondary anilide, and unsubstituted quinoline core cannot be interchanged with any commercially available analog without fundamentally altering its pharmacological fingerprint.

Quantitative Differentiation Evidence for 1-Ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-34-8) vs. Closest Analogs


N1-Ethyl Substitution: Physicochemical Differentiation from the N1-Unsubstituted Analog CAS 941923-32-6

The target compound (CAS 941923-34-8) bears an N1-ethyl group that is absent in its closest commercially available analog, N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6). This N1-alkylation eliminates a hydrogen bond donor (HBD) at the quinoline nitrogen while adding lipophilic bulk. Calculated physicochemical parameters for the target compound (clogP ~3.10, TPSA 71.45 Ų, HBD count = 2) versus the N1-unsubstituted analog (clogP ~2.55 estimated, TPSA ~74.5 Ų, HBD count = 3) indicate that the N1-ethyl group enhances predicted membrane permeability while reducing aqueous solubility [1]. In the Jönsson et al. (2004) SAR study, N1-alkylation was a critical determinant of in vivo EAE efficacy within the quinoline-3-carboxamide series, with N1-methyl and N1-ethyl congeners showing differential potency profiles [2].

Drug-likeness Lipophilicity Permeability Quinoline-3-carboxamide SAR

Secondary Anilide vs. Tertiary Amide: Carboxamide Architecture Differentiation from Laquinimod and Roquinimex

The target compound possesses a secondary anilide (–CONH–Ar) at the carboxamide position, contrasting with the tertiary amide (–CON(CH3/Et)–Ph) motifs of laquinimod (ABR-215062) and roquinimex (Linomide). This structural difference introduces an additional hydrogen bond donor (the anilide N–H) with potential to engage in distinct intermolecular interactions with the S100A9 binding pocket. The Björk et al. (2009) S100A9 photoaffinity labeling study established that the carboxamide substituent is a primary determinant of target engagement, with a clear SAR linking structural modifications to S100A9 binding affinity and functional inhibition of RAGE/TLR4-MD2 interactions [1]. Compounds bearing secondary anilides (N–H) were represented within the broader quinoline-3-carboxamide SAR landscape, though the published S100A9 binding dataset focused predominantly on tertiary amide variants [1]. Additionally, the in vitro metabolism study of quinoline-3-carboxamides demonstrated that replacing N-methyl with N-ethyl at the carboxamide nitrogen enhanced microsomal clearance, indicating that carboxamide N-substitution directly impacts metabolic stability [2].

Hydrogen bonding S100A9 binding Immunomodulation Quinoline-3-carboxamide Carboxamide SAR

Absence of 5-Position Substituent: Toxicological Profile Differentiation from 5-Chloro and 5-Methoxy Clinical Candidates

The target compound carries no substituent at the quinoline 5-position, distinguishing it from laquinimod (5-Cl), tasquinimod (5-OCH₃), and roquinimex (5-H). In the Jönsson et al. (2004) study, the 5-position substituent was critical for modulating the proinflammatory reaction observed in beagle dogs—a key toxicity endpoint that had previously halted roquinimex clinical development. Laquinimod's 5-chloro substitution was explicitly associated with its superior toxicological profile compared to roquinimex, enabling advancement to Phase II/III clinical trials [1]. The target compound's 5-unsubstituted quinoline core (identical to roquinimex at this position) represents a distinct toxicological risk-benefit profile relative to 5-substituted analogs, making it a valuable tool compound for studies investigating the contribution of 5-position chemistry to both S100A9 binding affinity and proinflammatory liability [1][2].

Off-target toxicity Quinoline substitution Proinflammatory reaction Drug safety SAR

N-(4-Ethylphenyl) Regioisomer Specificity: Para vs. Meta Anilide Substitution Differentiation

The target compound bears the N-(4-ethylphenyl) carboxamide substituent in the para orientation. A commercially available regioisomer, 1-ethyl-N-(3-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS listed by BenchChem), carries the ethyl group at the meta position of the anilide ring. While direct comparative biological data for these specific regioisomers are not available in the published literature, the quinoline-3-carboxamide class SAR established by Björk et al. (2009) demonstrates that the carboxamide aryl substituent position directly affects S100A9 binding and downstream inhibition of RAGE and TLR4/MD2 interactions [1]. The para-ethylphenyl motif presents a distinct vector and electron distribution compared to the meta isomer, with potential implications for target binding pocket complementarity. In closely related quinoline carboxamide series, para-substituted anilides have shown differential potency profiles compared to their meta counterparts in kinase inhibition and GPCR modulation assays [2].

Regioisomer Anilide substitution Target selectivity Quinoline-3-carboxamide Binding mode

Quinoline Core vs. Thieno-pyridone Bioisostere: AHR Activation Pathway Bias Potential

The patent literature reveals that 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides, including compounds structurally related to the target, are claimed as aryl hydrocarbon receptor (AhR) activators [1]. The target compound contains a quinoline core, whereas certain clinical candidates and patent examples incorporate a thieno-pyridone bioisostere. The Björk et al. (2009) study demonstrated that quinoline-3-carboxamides exert immunomodulatory effects through S100A9 binding and subsequent inhibition of RAGE/TLR4-MD2 signaling; however, independent studies have established that laquinimod and related quinoline-3-carboxamides also function as AhR agonists, and the relative contribution of AhR activation vs. S100A9 antagonism to therapeutic efficacy remains an active area of investigation [1][2]. The target compound's unsubstituted quinoline core positions it as a reference structure for dissecting the S100A9-dependent vs. AhR-dependent components of quinoline-3-carboxamide pharmacology, distinct from 5-substituted or thieno-pyridone analogs that may exhibit biased signaling profiles [1].

Aryl hydrocarbon receptor AhR activation Bioisostere Immunomodulation Pathway selectivity

Optimal Research Application Scenarios for 1-Ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-34-8)


S100A9/RAGE/TLR4 Pathway Dissection Using a Secondary Anilide Quinoline-3-Carboxamide Probe

The target compound, by virtue of its secondary anilide architecture (HBD = 1 at carboxamide), provides a structurally distinct probe for investigating the contribution of hydrogen bonding to S100A9 binding and downstream RAGE/TLR4-MD2 inhibition. As established by Björk et al. (2009), quinoline-3-carboxamides bind S100A9 in a Zn²⁺/Ca²⁺-dependent manner, inhibiting both RAGE and TLR4/MD2 interactions [1]. The target compound's additional H-bond donor relative to tertiary amide clinical candidates (laquinimod, roquinimex) offers a unique tool for molecular docking studies and surface plasmon resonance (SPR) binding assays designed to map the hydrogen bonding pharmacophore requirements of the S100A9 binding pocket. Use in parallel with the N1-unsubstituted analog CAS 941923-32-6 enables systematic evaluation of N1-alkylation effects on S100A9 engagement [2].

Medicinal Chemistry SAR Exploration of Quinoline 5-Position Substitution Effects on Proinflammatory Toxicity

The Jönsson et al. (2004) study demonstrated that the quinoline 5-position substituent is a critical determinant of the proinflammatory reaction observed in beagle dogs—a toxicity that terminated roquinimex clinical development [1]. The target compound's 5-unsubstituted core provides an ideal starting scaffold for systematic SAR studies investigating the impact of introducing halogen, methoxy, or alkyl substituents at the 5-position. When procured alongside the 5-chloro (laquinimod-type) and 5-methoxy (tasquinimod-type) analogs, researchers can establish quantitative relationships between 5-position electronics/sterics and both in vitro S100A9 binding affinity and in vivo tolerability endpoints [1].

AhR Activation Profiling of Quinoline-3-Carboxanilides with Minimal Pharmacophore Complexity

Patent WO2012050500A1 establishes that 1,2-dihydro-4-hydroxy-2-oxo-quinoline-3-carboxanilides function as AhR activators [2]. The target compound, lacking the 5-substituents that characterize clinical candidates, represents a 'minimal pharmacophore' for evaluating baseline AhR agonism within this chemotype. This makes it valuable as a reference compound in AhR luciferase reporter gene assays (e.g., HepG2 XRE-luciferase) and CYP1A1 induction studies, where it can serve as a structurally matched negative or weak-positive control against which the potency enhancement conferred by 5-substitution (laquinimod: 5-Cl; tasquinimod: 5-OCH₃) can be quantitatively assessed [1][2].

Para/Meta Anilide Regioisomer Probe Set for Target Engagement Selectivity Studies

The commercial availability of both the para-ethylphenyl (CAS 941923-34-8) and meta-ethylphenyl regioisomers provides a matched chemical probe pair for evaluating how anilide substituent regiochemistry affects target engagement. In kinase inhibitor and GPCR modulator programs, para-to-meta shifts in anilide substitution have been shown to produce order-of-magnitude changes in potency and selectivity [1]. Procuring both regioisomers enables head-to-head comparison in S100A9 binding assays, AhR activation assays, and broader selectivity panels (e.g., kinase profiling, CEREP/Panlabs screening) to establish whether the 4-ethylphenyl motif confers target selectivity advantages relevant to immunomodulatory drug discovery [1][2].

Quote Request

Request a Quote for 1-ethyl-N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.